3-Acetoxy-2-naphthoic acid
Overview
Description
3-Acetoxy-2-naphthoic acid is an organic compound with the molecular formula C13H10O4. It is an analog of acetylsalicylic acid, commonly known as aspirin. The compound features a naphthalene ring system with an acetoxy group at the third position and a carboxylic acid group at the second position. This structural arrangement imparts unique chemical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxy-2-naphthoic acid can be synthesized from 3-hydroxy-2-naphthoic acid through acetylation. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-2-naphthoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-hydroxy-2-naphthoic acid and acetic acid.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group.
Major Products:
Hydrolysis: 3-Hydroxy-2-naphthoic acid and acetic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted naphthoic acids depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-acetoxy-2-naphthoic acid involves the inhibition of cyclooxygenase enzymes, similar to acetylsalicylic acid. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound’s acetoxy group plays a crucial role in its interaction with the enzyme’s active site, leading to its therapeutic effects .
Comparison with Similar Compounds
Acetylsalicylic Acid: Both compounds share a similar mechanism of action and therapeutic properties.
3-Hydroxy-2-naphthoic Acid: This compound is a precursor in the synthesis of 3-acetoxy-2-naphthoic acid.
2-Acetoxybenzoic Acid: Another analog of acetylsalicylic acid, differing in the position of the acetoxy group and the aromatic ring structure.
Uniqueness: this compound’s unique naphthalene ring system and acetoxy group confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-acetyloxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-7-10-5-3-2-4-9(10)6-11(12)13(15)16/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBBERBOYNPPLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282996 | |
Record name | 3-Acetoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-07-3 | |
Record name | NSC29063 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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